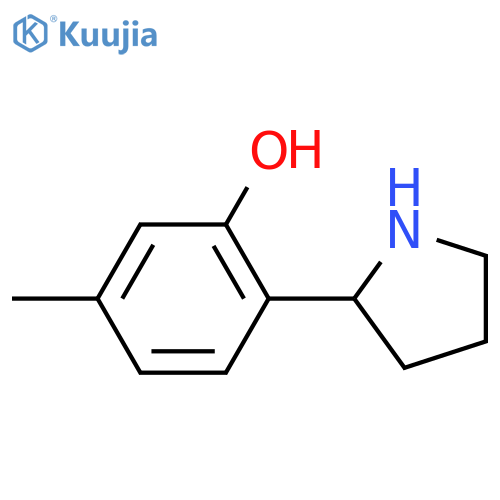

Cas no 1270388-58-3 (5-methyl-2-(pyrrolidin-2-yl)phenol)

1270388-58-3 structure

商品名:5-methyl-2-(pyrrolidin-2-yl)phenol

5-methyl-2-(pyrrolidin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 5-methyl-2-(pyrrolidin-2-yl)phenol

- AKOS006345669

- 1270388-58-3

- EN300-1826106

-

- インチ: 1S/C11H15NO/c1-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3

- InChIKey: WUMMEUPEQQSMAA-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C=CC=1C1CCCN1

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 32.3Ų

5-methyl-2-(pyrrolidin-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826106-0.05g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 0.05g |

$732.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-5.0g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 5g |

$2525.0 | 2023-06-01 | ||

| Enamine | EN300-1826106-10g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 10g |

$3746.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-0.5g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 0.5g |

$836.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-10.0g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 10g |

$3746.0 | 2023-06-01 | ||

| Enamine | EN300-1826106-1.0g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 1g |

$871.0 | 2023-06-01 | ||

| Enamine | EN300-1826106-2.5g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 2.5g |

$1707.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-0.1g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 0.1g |

$767.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-1g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 1g |

$871.0 | 2023-09-19 | ||

| Enamine | EN300-1826106-5g |

5-methyl-2-(pyrrolidin-2-yl)phenol |

1270388-58-3 | 5g |

$2525.0 | 2023-09-19 |

5-methyl-2-(pyrrolidin-2-yl)phenol 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1270388-58-3 (5-methyl-2-(pyrrolidin-2-yl)phenol) 関連製品

- 157047-98-8(Benzomalvin C)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬